molecular formula C19H19F3N2O3S B2412692 N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide CAS No. 860788-10-9

N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide

Cat. No.: B2412692
CAS No.: 860788-10-9
M. Wt: 412.43
InChI Key: JHPQMGJBEQIWDH-UHFFFAOYSA-N
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Description

N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a piperidinyl moiety, ending with a benzenecarboxamide group. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 3-(trifluoromethyl)benzenesulfonyl chloride with 4-piperidinol to form the sulfonyl-piperidinyl intermediate. This intermediate is then reacted with benzenecarboxylic acid or its derivatives under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction parameters. Industrial methods may also incorporate advanced purification techniques like recrystallization and chromatography to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents on the phenyl ring are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

Analgesic Potential

Research indicates that compounds similar to N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide exhibit significant analgesic properties. A study demonstrated that derivatives of piperidine, particularly those with trifluoromethyl substitutions, showed potent analgesic efficacy in various pain models in mice. The mechanism of action is believed to involve modulation of pain pathways, potentially through opioid receptor interactions or inhibition of inflammatory mediators .

Anti-inflammatory Effects

The compound's sulfonamide group may contribute to anti-inflammatory activity. Compounds containing sulfonyl moieties have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models. This suggests that this compound could be explored further for treating inflammatory diseases such as arthritis or colitis .

Neuropharmacological Applications

The structural characteristics of this compound position it as a candidate for neuropharmacological studies. Compounds with similar piperidine structures have been investigated for their effects on the central nervous system, including potential anxiolytic and antidepressant effects. The trifluoromethyl group is known to enhance lipophilicity, which may improve blood-brain barrier penetration, making it a promising candidate for neurological disorders .

Case Studies and Research Findings

Study ReferenceFocusFindings
PMC9715470 Psychoactive substancesIdentified structural characteristics linked to piperidine derivatives showing psychoactive properties.
PMC7472761 Anti-mycobacterial evaluationExplored similar compounds for anti-mycobacterial activity; highlighted the need for further research on analogs like this compound.
ResearchGate Analgesic efficacyDemonstrated potent analgesic effects in pain models; suggested mechanisms involving opioid pathways.

Mechanism of Action

The mechanism of action of N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating the activity of the target protein or enzyme and thereby exerting its biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 2-Methyltetrahydrofuran
  • 4-Hydroxy-8-(trifluoromethyl)quinoline

Uniqueness

N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it more effective in various applications compared to similar compounds.

Biological Activity

N-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)benzenecarboxamide, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a trifluoromethyl group and a piperidine moiety, suggesting possible interactions with biological targets.

  • Chemical Formula : C19H19F3N2O3S
  • CAS Number : 860786-88-5
  • Molecular Weight : 396.43 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The sulfonamide group may contribute to its pharmacological effects by participating in hydrogen bonding with target proteins.

Antidepressant Effects

Recent studies have suggested that compounds structurally related to this compound exhibit antidepressant-like effects. For instance, another compound with similar structural features demonstrated significant activity in animal models of depression, modulating serotonergic pathways, particularly through the 5-HT1A and 5-HT3 receptors . This suggests that this compound may also influence these pathways.

Study Overview

A recent investigation into the pharmacological profile of similar sulfonamide compounds highlighted their potential for treating mood disorders. The study involved administering the compound to male Swiss mice and assessing behavioral changes through established tests such as the Forced Swimming Test (FST) and Tail Suspension Test (TST). The results indicated a significant reduction in depressive-like behavior, correlating with increased serotonergic activity .

Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidepressantModulation of serotonergic receptors
AnticancerInhibition of carbonic anhydrase
NeuroprotectivePotential modulation of neuroinflammation

Properties

IUPAC Name

N-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c20-19(21,22)15-7-4-8-17(13-15)28(26,27)24-11-9-16(10-12-24)23-18(25)14-5-2-1-3-6-14/h1-8,13,16H,9-12H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPQMGJBEQIWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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